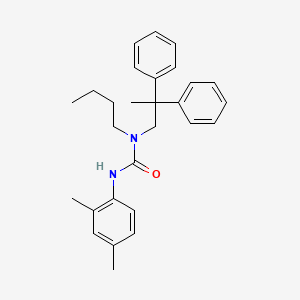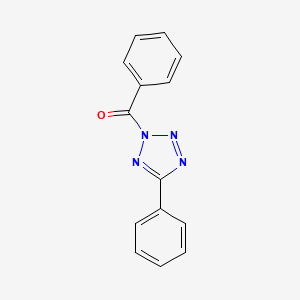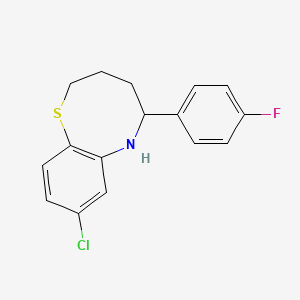![molecular formula C23H22N2O B14399516 N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide CAS No. 89474-21-5](/img/structure/B14399516.png)
N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is a complex organic compound that features a biphenyl group and a dihydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide typically involves the reaction of 3,4-dihydroquinoline with a biphenyl derivative under specific conditions. One common method includes the use of acetamide as a precursor, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
科学研究应用
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it useful in studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and dihydroquinoline moieties allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(4-Hydroxyphenyl) Acetamide (Paracetamol): Known for its analgesic and antipyretic properties.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Used in the synthesis of Schiff base COFs and metal-COF complexes.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is unique due to its combination of biphenyl and dihydroquinoline structures, which provide distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
89474-21-5 |
|---|---|
分子式 |
C23H22N2O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H22N2O/c26-23(17-25-15-7-12-19-10-4-5-14-22(19)25)24-21-13-6-11-20(16-21)18-8-2-1-3-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H,24,26) |
InChI 键 |
GUHIDKGDNNOZRT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


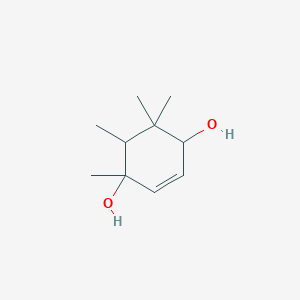

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
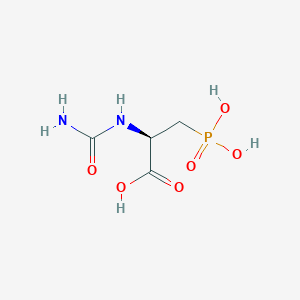
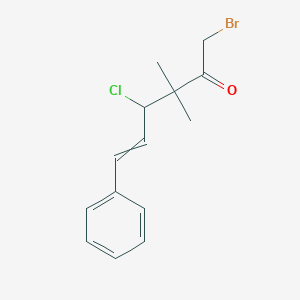
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
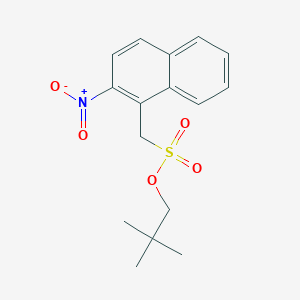
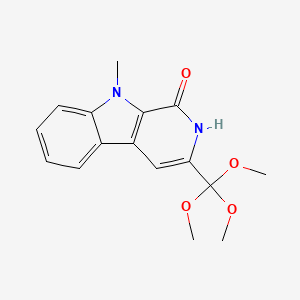
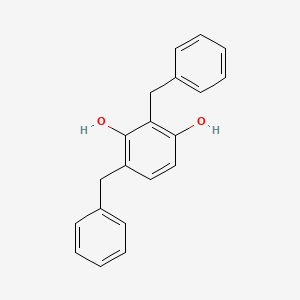
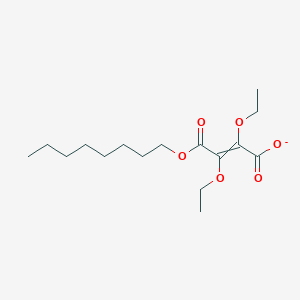
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
